3-(Chlorosulfonyl)-4-ethylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chlorosulfonyl)-4-ethylbenzoyl chloride is an organic compound with the molecular formula C9H8Cl2O3S. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorosulfonyl group at the third position and an ethyl group at the fourth position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of 3-(Chlorosulfonyl)-4-ethylbenzoyl chloride typically involves the chlorosulfonation of 4-ethylbenzoyl chloride. The reaction is carried out by treating 4-ethylbenzoyl chloride with chlorosulfonic acid. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
3-(Chlorosulfonyl)-4-ethylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonamides, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-sulfonyl-4-ethylbenzoic acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like tin(II) chloride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)-4-ethylbenzoyl chloride involves its electrophilic nature, which allows it to react with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations, including the formation of sulfonamides and sulfonates .
Comparison with Similar Compounds
3-(Chlorosulfonyl)-4-ethylbenzoyl chloride can be compared with other similar compounds, such as:
Chlorosulfonyl isocyanate: Both compounds contain a chlorosulfonyl group, but chlorosulfonyl isocyanate has an isocyanate group instead of a benzoyl chloride moiety.
3-(Chlorosulfonyl)benzoyl chloride: This compound is similar but lacks the ethyl group at the fourth position, making it less sterically hindered.
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound has a trifluoromethyl group instead of an ethyl group, which affects its reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical processes.
Properties
Molecular Formula |
C9H8Cl2O3S |
---|---|
Molecular Weight |
267.13 g/mol |
IUPAC Name |
3-chlorosulfonyl-4-ethylbenzoyl chloride |
InChI |
InChI=1S/C9H8Cl2O3S/c1-2-6-3-4-7(9(10)12)5-8(6)15(11,13)14/h3-5H,2H2,1H3 |
InChI Key |
WWMSEJCXUSIEAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.